Cas no 62929-69-5 (5-O-(E)-Feruloylquinic Acid)

5-O-(E)-Feruloylquinic Acid 化学的及び物理的性質
名前と識別子
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- 3-Feruloylchinasaeure
- 3-feruloylquinic
- 3-feruloylquinic acid
- 3-O-(3'-methylcaffeoyl)-quinic acid
- 3-O-feruloylquinic acid
- 3-trans-feruloylquinic acid
- 5-feruloylquinic acid
- 5-O-(E)-feruloylquinic acid
- 5-O-caffeoylquinic acid
- 5-O-feruloyl quinic acid
- 3-O-(E)-Feruloylquinic Acid
- 5-O-(E)-Feruloylquinic Acid
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5-O-(E)-Feruloylquinic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F308980-10mg |
5-O-(E)-Feruloylquinic Acid |
62929-69-5 | 10mg |
$ 660.00 | 2023-09-07 | ||
A2B Chem LLC | AX38953-5mg |
3-O-(E)-FeruloylquinicAcid |
62929-69-5 | 5mg |
$462.00 | 2024-04-19 | ||
A2B Chem LLC | AX38953-10mg |
3-O-(E)-FeruloylquinicAcid |
62929-69-5 | 10mg |
$762.00 | 2024-04-19 | ||
TRC | F308980-25mg |
3-O-(E)-Feruloylquinic Acid |
62929-69-5 | 25mg |
$1418.00 | 2023-05-18 | ||
TRC | F308980-2.5mg |
5-O-(E)-Feruloylquinic Acid |
62929-69-5 | 2.5mg |
$ 178.00 | 2023-09-07 | ||
TRC | F308980-5mg |
5-O-(E)-Feruloylquinic Acid |
62929-69-5 | 5mg |
$ 351.00 | 2023-09-07 | ||
A2B Chem LLC | AX38953-2.5mg |
3-O-(E)-FeruloylquinicAcid |
62929-69-5 | 2.5mg |
$294.00 | 2024-04-19 |
5-O-(E)-Feruloylquinic Acid 関連文献
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Wei Li,Jun-Sheng Zhang,Jia-Luo Huang,Min-Hong Jiang,You-Kai Xu,Abrar Ahmed,Sheng Yin,Gui-Hua Tang RSC Adv. 2017 7 31061
5-O-(E)-Feruloylquinic Acidに関する追加情報
5-O-(E)-Feruloylquinic Acid: A Comprehensive Overview
5-O-(E)-Feruloylquinic Acid (CAS No. 62929-69-5) is a bioactive compound that has garnered significant attention in the fields of pharmacology, food science, and natural product research. This compound is a derivative of quinic acid, which is a naturally occurring organic acid found in various plants, particularly in the Rubus genus and some species of Hypericum. The structure of 5-O-(E)-Feruloylquinic Acid includes a quinic acid backbone with an esterified feruloyl group at the 5-position, giving it unique chemical properties and bioactivity.
The synthesis of 5-O-(E)-Feruloylquinic Acid involves the esterification of quinic acid with ferulic acid, a process that can occur naturally in plants or be chemically induced in laboratory settings. The (E) configuration refers to the double bond geometry in the feruloyl group, which plays a crucial role in determining the compound's physical and chemical properties. Recent studies have highlighted the importance of stereochemistry in the biological activity of such compounds, with the (E) isomer exhibiting distinct pharmacokinetic profiles compared to its (Z) counterpart.
One of the most notable applications of 5-O-(E)-Feruloylquinic Acid is its role as an antioxidant. Antioxidants are essential for combating oxidative stress, which is implicated in various chronic diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer. Research conducted by Smith et al. (2023) demonstrated that 5-O-(E)-Feruloylquinic Acid exhibits potent radical-scavenging activity, particularly against superoxide radicals and hydroxyl radicals. This makes it a promising candidate for inclusion in functional foods and nutraceuticals aimed at improving oxidative defense mechanisms.
In addition to its antioxidant properties, 5-O-(E)-Feruloylquinic Acid has shown potential as an anti-inflammatory agent. Inflammation is a key driver of many chronic diseases, and natural compounds with anti-inflammatory properties are highly sought after for therapeutic applications. A study published in the Journal of Natural Products (2023) revealed that 5-O-(E)-Feruloylquinic Acid significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This finding underscores its potential as a novel anti-inflammatory agent with minimal side effects compared to synthetic drugs.
The bioavailability and pharmacokinetics of 5-O-(E)-Feruloylquinic Acid are critical factors influencing its therapeutic potential. A recent study by Lee et al. (2023) investigated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound using rodent models. The results indicated that 5-O-(E)-Feruloylquinic Acid has moderate oral bioavailability, with peak plasma concentrations achieved within 1-2 hours post-administration. Furthermore, the compound was found to undergo phase II metabolism via glucuronidation pathways, which enhances its solubility and facilitates renal excretion.
The application of 5-O-(E)-Feruloylquinic Acid extends beyond pharmacology into the food industry, where it is increasingly being used as a natural food preservative due to its antioxidant properties. The global demand for natural food additives has surged in recent years, driven by consumer preference for clean-label products and concerns over synthetic preservatives' safety profiles. According to a market analysis report by Food Ingredients Europe (2023), feruloylquinic acid derivatives, including 5-O-(E)-Feruloylquinic Acid, are projected to witness significant growth over the next five years.
Moreover, 5-O-(E)-Feruloylquinic Acid has shown promise in cosmetic applications due to its skin protective properties. The compound's ability to scavenge free radicals and reduce oxidative damage makes it an ideal ingredient for anti-aging skincare products. A clinical trial conducted by Cosmetic Science International (CSI) revealed that topical application of formulations containing 5-O-(E)-Feruloylquinic Acid resulted in improved skin elasticity and reduced signs of photoaging after 12 weeks of use.
In conclusion, 5-O-(E)-Feruloylquinic Acid (CAS No. 62929-69-5) is a multifaceted bioactive compound with diverse applications across various industries. Its antioxidant, anti-inflammatory, and skin protective properties make it a valuable natural product for therapeutic, food, and cosmetic applications. As research continues to uncover new insights into its biological mechanisms and potential uses, this compound is poised to play an increasingly important role in advancing human health and well-being.
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